![molecular formula C9H14N2O4 B2840475 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid CAS No. 926237-98-1](/img/structure/B2840475.png)
5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals.Molecular Structure Analysis
The InChI code for 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid is 1S/C9H14N2O4/c12-7-6-11(5-4-10-7)8(13)2-1-3-9(14)15/h1-6H2,(H,10,12)(H,14,15) and the InChI key is OTMZYGMITILGKO-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.Physical And Chemical Properties Analysis
The molecular weight of 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid is 214.22 . It is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Pharmacological Applications
Derivatives of 5-oxo-pentanoic acid, such as lorglumide, represent a new class of cholecystokinin (CCK) antagonists with significant pharmacological properties. Lorglumide exhibits high affinity for pancreatic CCK receptors, acting as a competitive, specific, and potent antagonist affecting the smooth muscles of the gall bladder, ileum, and pancreatic secretion processes. Its efficacy in antagonizing gall bladder contraction and protecting against pancreatitis suggests its utility as a diagnostic or therapeutic tool in human medicine when CCK involvement is suspected (Makovec et al., 1987).
Biochemical and Cellular Mechanisms
5-Oxo-ETE, a metabolite of arachidonic acid formed by 5-hydroxyeicosanoid dehydrogenase, acts as a potent chemoattractant for eosinophils and neutrophils. It stimulates various cellular responses, including actin polymerization, calcium mobilization, and integrin expression, mainly targeting eosinophils. Its mediation through a G-protein-coupled receptor (OXE receptor) positions it as a critical mediator in allergic diseases, potentially making the development of drugs targeting its formation or effects a viable therapeutic strategy (Powell & Rokach, 2005).
Anticancer Activity
The synthesis and evaluation of 5-(1,2-diselenolan-3-yl)pentanoic acid derivatives have demonstrated moderate anticancer activity against various human cancer cell lines, including breast MCF-7, leukemia HL-60, and cervix carcinoma HeLa cells. The minimum inhibitory concentrations (MICs) for these compounds indicate their potential as therapeutic agents in cancer treatment (Feng Xu, Zhenzhen Yang, Shi-jie Zhang, 2013).
Asthma and Allergic Diseases
The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor have been implicated in the pathophysiology of asthma. Targeting the OXE receptor with novel synthetic antagonists that block its activation by 5-oxo-ETE could provide a new therapeutic strategy for treating asthma and other eosinophilic diseases. This approach highlights the role of 5-oxo-ETE as a critical mediator in these conditions and the potential of OXE receptor antagonists in their management (Powell & Rokach, 2013).
Matrix Metalloproteinase-2 (MMP-2) Targeting
A derivative of pentanoic acid targeting MMP-2 has been shown to induce apoptosis in a chronic myeloid leukemia cell line. This highlights the potential of pentanoic acid derivatives in cancer therapy, particularly in targeting specific enzymes critical for cancer cell proliferation and metastasis (Mukherjee et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
5-oxo-5-(3-oxopiperazin-1-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c12-7-6-11(5-4-10-7)8(13)2-1-3-9(14)15/h1-6H2,(H,10,12)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMZYGMITILGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.